4-Ethynyl-N-(4-ethynylphenyl)-N-(4-nitrophenyl)aniline
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Overview
Description
4-Ethynyl-N-(4-ethynylphenyl)-N-(4-nitrophenyl)aniline is a complex organic compound that features multiple functional groups, including ethynyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-N-(4-ethynylphenyl)-N-(4-nitrophenyl)aniline typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety protocols to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-N-(4-ethynylphenyl)-N-(4-nitrophenyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the production of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 4-Ethynyl-N-(4-ethynylphenyl)-N-(4-nitrophenyl)aniline would depend on its specific application. For example, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The ethynyl and nitro groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylaniline: A simpler compound with a single ethynyl group.
4-Nitroaniline: Contains a nitro group but lacks the ethynyl groups.
N,N-Diethylaniline: Aniline derivative with ethyl groups instead of ethynyl groups.
Properties
CAS No. |
674333-77-8 |
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Molecular Formula |
C22H14N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-ethynyl-N-(4-ethynylphenyl)-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C22H14N2O2/c1-3-17-5-9-19(10-6-17)23(20-11-7-18(4-2)8-12-20)21-13-15-22(16-14-21)24(25)26/h1-2,5-16H |
InChI Key |
BSLLTSZCBZSJCX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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